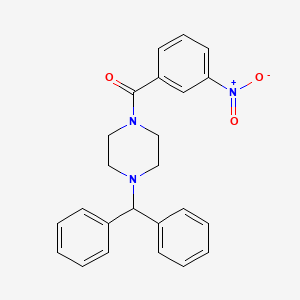

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c28-24(21-12-7-13-22(18-21)27(29)30)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGRAIZFVKUQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperazine Scaffold: a Privileged Structure in Chemical Biology

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in drug discovery. ontosight.ainih.gov Its prevalence is attributed to a unique combination of physicochemical properties that make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. ontosight.ainih.gov

The two nitrogen atoms of the piperazine ring allow for straightforward chemical modifications, enabling the attachment of various pharmacophores or the linkage of different molecular fragments. ontosight.ai This versatility is crucial for developing molecules that can interact with diverse biological targets. Furthermore, the piperazine moiety can improve the aqueous solubility and basicity of a compound, which are critical factors for bioavailability. ontosight.ainih.gov Its flexible conformational nature, often adopting a chair conformation, can be strategically constrained within more complex structures to optimize binding to target macromolecules. ontosight.ai

The therapeutic applications of piperazine-containing compounds are extensive and diverse, spanning numerous classes of drugs. researchgate.netsmolecule.com This includes agents targeting the central nervous system, as well as compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. researchgate.netsmolecule.com The adaptability of the piperazine ring has solidified its status as an indispensable tool for medicinal chemists. ijpsr.com

The Benzhydrylpiperazine Class in Contemporary Research

The introduction of a benzhydryl group (a diphenylmethyl moiety) to the piperazine (B1678402) scaffold creates the benzhydrylpiperazine class of compounds. This structural motif is a well-established pharmacophore, historically recognized for its association with antihistaminic activity. However, modern research has significantly expanded the known biological activities of this class, revealing a broad spectrum of potential therapeutic applications.

Contemporary studies have explored benzhydrylpiperazine derivatives as:

Anticancer Agents: Numerous novel benzhydrylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast, liver, colon, and lung cancer. researchgate.netnih.gov Some of these compounds have been investigated as inhibitors of histone deacetylase (HDAC), a key target in cancer therapy. researchgate.netbg.ac.rs

Antimicrobial Agents: Researchers have developed benzhydrylpiperazine sulfonamide and carboxamide derivatives that demonstrate potent in vitro activity against various bacterial strains. The lipophilicity imparted by the diphenylmethyl group is thought to contribute to this antibacterial action.

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), certain benzhydrylpiperazine-based compounds have shown promising anti-inflammatory and analgesic properties in preclinical models. researchgate.net

Central Nervous System (CNS) Agents: The benzhydrylpiperazine scaffold is a component of molecules investigated for dopaminergic activity and as calcium channel blockers.

The synthesis of these derivatives typically involves the nucleophilic substitution reaction of 1-benzhydrylpiperazine (B193184) with various sulfonyl chlorides or acyl chlorides, allowing for the systematic exploration of structure-activity relationships.

Contextualizing 1 Benzhydryl 4 3 Nitrobenzoyl Piperazine

General Strategies for Piperazine Ring Derivatization

The piperazine ring is a common scaffold in medicinal chemistry due to its versatile nature, which allows for modification at its two nitrogen atoms. researchgate.net The derivatization of this heterocyclic compound is typically achieved through reactions targeting these amine groups.

Nucleophilic acylation is a fundamental method for functionalizing the nitrogen atoms of a piperazine ring. ambeed.com This reaction involves the piperazine nitrogen acting as a nucleophile, attacking an electrophilic acyl compound, such as an acyl chloride or acid anhydride, to form a stable amide bond. ambeed.comrsc.org

The general mechanism for the acylation of a piperazine with an acyl chloride is a nucleophilic acyl substitution. A representative procedure involves dissolving the piperazine and a base, such as triethylamine, in a suitable solvent like chloroform (B151607) or dichloromethane (B109758). The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The reaction mixture is often cooled before the dropwise addition of the acyl chloride to control the reaction rate and minimize side reactions. The efficiency of this synthesis is influenced by parameters such as temperature, reaction duration, and the method of purification.

The conformational behavior of the resulting N-acylated piperazine is notable. Due to the partial double-bond character of the amide bond, rotation is restricted, which can lead to the existence of different conformers at room temperature. rsc.org

Another key strategy for derivatizing piperazine is through nucleophilic substitution, where the piperazine nitrogen acts as a nucleophile to displace a leaving group from an alkyl or aryl halide. mdpi.commasterorganicchemistry.com This approach is central to the synthesis of the 1-Benzhydrylpiperazine precursor. In this reaction, the electron-rich nitrogen atom attacks the electron-poor carbon atom attached to a halogen, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion. khanacademy.org

The synthesis of 1-Benzhydrylpiperazine typically involves the reaction of piperazine with a benzhydryl halide, such as benzhydryl chloride or bromide. ijpsr.comchemicalbook.com This is a classic example of N-alkylation. The reaction is generally carried out in the presence of a base to scavenge the acid formed during the reaction and in a suitable organic solvent. chemicalbook.comgoogle.com

| Reaction Type | Reactants | Key Features |

| Nucleophilic Acylation | Piperazine derivative, Acyl Halide/Anhydride | Forms a C-N amide bond; requires a base to neutralize acid byproduct. |

| Nucleophilic Substitution | Piperazine, Alkyl/Aryl Halide | Forms a C-N amine bond; used to create the benzhydrylpiperazine precursor. |

Synthetic Route for this compound

The synthesis of the title compound is achieved through a specific, sequential application of the general strategies outlined above.

The initial step is the synthesis of the intermediate, 1-Benzhydrylpiperazine. sigmaaldrich.com This is accomplished by the N-alkylation of piperazine with a benzhydryl halide.

A common procedure involves reacting piperazine with benzhydryl chloride in a solvent like N,N-dimethylformamide (DMF). ijpsr.comajrconline.org Anhydrous potassium carbonate is often used as the base to neutralize the HCl generated. ijpsr.comchemicalbook.com The reaction mixture is typically heated to drive the substitution to completion. chemicalbook.comajrconline.org For instance, piperazine can be refluxed with benzhydryl chloride and potassium carbonate in DMF for several hours. ajrconline.org After the reaction is complete, the product is isolated through extraction and can be purified by recrystallization. ajrconline.org

An alternative method involves using diphenylmethyl bromide, which is reacted with piperazine and potassium carbonate in toluene, with the mixture being refluxed for several hours. chemicalbook.com

The final step in the synthesis is the nucleophilic acylation of the 1-Benzhydrylpiperazine intermediate. The remaining secondary amine on the piperazine ring is reacted with 3-nitrobenzoyl chloride. ijpsr.com

In a typical procedure, 1-Benzhydrylpiperazine is dissolved in a dry solvent such as dichloromethane. The solution is cooled in an ice bath, and a base, commonly triethylamine, is added. ajrconline.org The triethylamine acts as an acid scavenger. Subsequently, a solution of 3-nitrobenzoyl chloride is added dropwise to the cooled mixture. The reaction is then stirred, often allowing it to warm to room temperature, for several hours to ensure completion. ijpsr.comajrconline.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). ajrconline.org Upon completion, the solvent is removed, and the crude product is worked up, typically involving extraction and washing, before being purified, for example, by recrystallization from a suitable solvent like rectified spirit. ajrconline.org

Key parameters for optimization include:

Reagent Quality: The purity of the starting materials, such as piperazine, benzhydryl chloride, and 3-nitrobenzoyl chloride, is critical for achieving high yields and minimizing side products.

Stoichiometry: The molar ratios of the reactants and the base can significantly impact the reaction outcome. For instance, in the first step, an excess of piperazine can be used to both act as a reactant and a base, though this complicates purification. In the acylation step, precise control of the acyl chloride amount is needed to avoid di-acylation or unreacted starting material.

Temperature Control: Cooling the acylation reaction initially is important to manage its exothermic nature. ajrconline.org The subsequent reaction temperature and duration must be controlled to ensure the reaction goes to completion without causing decomposition of products or reactants.

Solvent and Base Selection: The choice of solvent must ensure that all reactants are soluble. The base should be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions. Triethylamine is commonly used in acylation as it is a non-nucleophilic organic base that is easily removed during workup. ajrconline.org

The table below summarizes the reaction conditions for the synthesis.

| Step | Reactants | Solvent | Base | Typical Conditions |

| 1. Precursor Synthesis | Piperazine, Benzhydryl Chloride | DMF or Toluene | K₂CO₃ | Reflux for several hours chemicalbook.comajrconline.org |

| 2. Final Acylation | 1-Benzhydrylpiperazine, 3-Nitrobenzoyl Chloride | Dichloromethane | Triethylamine | 0°C to Room Temperature, 5-6 hours ajrconline.org |

Synthesis of Related Benzhydrylpiperazine Derivatives for Comparative Academic Investigations

The synthesis of derivatives related to this compound is fundamental for structure-activity relationship (SAR) studies. These investigations systematically alter the molecule's structure to evaluate the impact on its chemical and biological properties. The following sections detail the synthetic pathways for key classes of these analogues.

1-(Substitutedbenzoyl)-4-[benzhydryl/4-chlorobenzhydryl/4,4′-difluorobenzhydryl]piperazine Analogues

A prominent method for synthesizing these analogues involves the nucleophilic substitution reaction between a benzhydrylpiperazine derivative and a substituted benzoyl chloride. nih.gov The core intermediate, a 1-(substituted-benzhydryl)piperazine, is typically synthesized first. For example, 1-(4-chlorobenzhydryl)piperazine (B1679854) is prepared by reducing 4-chlorobenzophenone (B192759) with sodium borohydride (B1222165) to yield 4-chlorobenzhydrol. nih.govresearchgate.net This intermediate is then chlorinated, commonly with thionyl chloride, to produce 4-chlorobenzhydryl chloride, which subsequently reacts with piperazine. nih.govresearchgate.net

The final step is the acylation of the 1-(substituted-benzhydryl)piperazine. The general procedure is as follows: The piperazine derivative is dissolved in a dry aprotic solvent, such as dichloromethane, and cooled in an ice bath. nih.gov A base, typically triethylamine, is added, followed by the dropwise addition of the desired substituted benzoyl chloride. nih.gov The reaction mixture is stirred for several hours at room temperature to yield the final product. nih.gov

This methodology has been used to create a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, with various substituents on the benzoyl ring. nih.govresearchgate.net

Table 1: Synthesized 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives researchgate.net This table is interactive and allows for sorting.

| Compound | R (Substituent) | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5a | Cl | C24H23Cl2N2O·HCl | 75 | 172.8 |

| 5b | F | C24H23ClFN2O·HCl | 81 | 144.1 |

| 5c | OCH3 | C25H26ClN2O2·HCl | 73 | 132.3 |

| 5d | Br | C24H23BrClN2O·HCl | 75 | 155.3 |

| 5e | NO2 | C24H23ClN3O3·HCl | 76 | 153.4 |

| 5f | Ph | C30H28ClN2O·HCl | 70 | 152.1 |

| 5g | 2,4-di F | C24H22ClF2N2O·HCl | 90 | 215.5 (decomp.) |

1-[(Substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine Derivatives

The synthesis of sulfonyl derivatives, also known as sulfonamides, follows a similar strategy based on nucleophilic substitution. nih.govresearchgate.net The key intermediate, 1-benzhydrylpiperazine, is reacted with various substituted benzenesulfonyl chlorides. researchgate.net The synthesis of 1-benzhydrylpiperazine itself can be achieved by reducing benzophenone (B1666685) to benzhydrol, followed by chlorination and subsequent reaction with piperazine in a solvent like dimethylformamide (DMF). researchgate.netajrconline.org

In the final step, 1-benzhydrylpiperazine and a selected sulfonyl chloride are dissolved in a solvent like dichloromethane. researchgate.net Triethylamine is added to act as a base and scavenger for the HCl byproduct. researchgate.net The reaction proceeds to yield the desired 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivative. researchgate.net This method has been successfully applied to produce a range of compounds with different substituents on the phenylsulfonyl moiety. nih.govresearchgate.netnih.gov

Table 2: Examples of Synthesized 1-[(Substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine Derivatives nih.gov This table is interactive and allows for sorting.

| Compound | R1 Substituent | R2 Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 7a | H | 2,4-dinitrophenyl | C23H22N4O6S | 65 | - |

| 7c | H | 4-nitrophenyl | C23H23N3O4S | 46 | 216–218 |

| 7e | 4,4'-difluoro | 2-nitrophenyl | C23H21F2N3O4S | 77 | 120–124 |

| 7f | 4,4'-difluoro | 4-nitrophenyl | C23H21F2N3O4S | 73 | 222–226 |

Benzhydrylpiperazine Carboxamide and Thioamide Derivatives

The synthesis of benzhydrylpiperazine carboxamides and thioamides introduces different functional groups to the piperazine nitrogen. tandfonline.comresearchgate.net The general synthetic route starts with the preparation of variously substituted benzhydryl chlorides (e.g., benzhydryl, 4-chlorobenzhydryl, 4,4'-difluorobenzhydryl) from their corresponding benzophenones via reduction and chlorination. tandfonline.com These chlorides are then reacted with piperazine to form the 1-(substituted-benzhydryl)piperazine core. tandfonline.com

To form the carboxamide derivatives, the appropriate 1-(substituted-benzhydryl)piperazine is dissolved in dry dichloromethane and cooled in an ice bath. tandfonline.com Triethylamine is added, followed by a suitable isocyanate. tandfonline.com The reaction is typically stirred overnight at room temperature. tandfonline.com Thioamide derivatives are synthesized in a similar fashion, presumably using isothiocyanates, leading to compounds with a C=S bond instead of a C=O bond. tandfonline.com This approach allows for the creation of a diverse library of compounds for further study. tandfonline.comresearchgate.net

Table 3: Selected Synthesized Benzhydrylpiperazine Carboxamide Derivatives tandfonline.com This table is interactive and allows for sorting.

| Compound | Benzhydryl Moiety | Carboxamide Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 5v | 4-chlorobenzhydryl | N-(2-Phenylethyl) | C26H28ClN3O | 49 | 147.8 |

| - | 4,4'-difluorobenzhydryl | N-(sec-Butyl) | C22H27F2N3O | - | - |

| - | 4-chlorobenzhydryl | N-(4-cyanophenyl) | C25H23ClN4O | 26 | 196.8 |

| - | benzhydryl | N-(2,6-dichlorophenyl) | C24H23Cl2N3O | 88 | 234.6 |

Spectroscopic Characterization for Molecular Architecture

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the proton and carbon framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the benzhydryl, piperazine, and 3-nitrobenzoyl moieties. The aromatic protons of the two phenyl rings of the benzhydryl group and the 3-nitrophenyl group typically appear in the downfield region, between 7.20 and 8.50 ppm. The single proton on the carbon connecting the two phenyl rings (the benzhydryl proton) is expected to resonate as a singlet around 4.2-4.3 ppm. The protons on the piperazine ring are observed as multiplets in the range of 2.40 to 3.80 ppm, with their exact chemical shifts and multiplicities being influenced by the conformational dynamics of the ring and the electronic effects of the substituents.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzhydryl) | 7.20 - 7.45 | Multiplet |

| Aromatic (3-Nitrobenzoyl) | 7.60 - 8.50 | Multiplet |

| Benzhydryl CH | 4.25 | Singlet |

| Piperazine CH₂ | 2.40 - 2.60 | Multiplet |

| Piperazine CH₂ | 3.50 - 3.80 | Multiplet |

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around 168-172 ppm. The aromatic carbons of the benzhydryl and 3-nitrobenzoyl groups produce a series of signals between 120 and 150 ppm. The benzhydryl methine carbon is expected at approximately 75-77 ppm. The piperazine ring carbons typically resonate in the range of 40 to 55 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 169.5 |

| Aromatic (Benzhydryl) | 127.0 - 142.0 |

| Aromatic (3-Nitrobenzoyl) | 122.0 - 148.0 |

| Benzhydryl CH | 76.0 |

| Piperazine CH₂ | 42.0 - 54.0 |

Dynamic NMR studies on related N-benzoylpiperazine derivatives have shown that these molecules can exhibit restricted rotation around the amide C-N bond. This is due to the partial double bond character of the amide linkage. As a result, at lower temperatures, separate signals for the piperazine protons adjacent to the nitrogen may be observed, which coalesce into a single, broader signal as the temperature is increased and the rate of rotation becomes faster on the NMR timescale. Similarly, the piperazine ring itself can undergo a chair-to-chair interconversion. For nitro-substituted derivatives, this ring flipping can also be a dynamic process observable by NMR, providing insight into the energy barriers of these conformational changes. tandfonline.com

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The most prominent absorption band is expected to be the amide carbonyl (C=O) stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, usually found around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzhydryl groups appear just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Amide C=O Stretch | 1640 - 1660 |

| N-O Asymmetric Stretch | 1525 - 1535 |

| N-O Symmetric Stretch | 1345 - 1355 |

Mass spectrometry confirms the molecular weight of this compound and provides valuable structural information through its fragmentation pattern. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₂₄H₂₃N₃O₃, 401.46 g/mol ). A common fragmentation pathway for such molecules involves the cleavage of the bond between the benzhydryl group and the piperazine ring, leading to a prominent peak for the benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167. Another significant fragmentation would be the cleavage of the amide bond, resulting in a fragment corresponding to the 3-nitrobenzoyl group ([C₇H₄NO₃]⁺) at m/z 150 or the benzoyl cation ([C₇H₄NO₂]⁺) at m/z 122 after loss of NO. The piperazine ring can also undergo fragmentation, leading to various smaller charged species.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

| Fragment | Predicted m/z |

| [M]⁺ | 401 |

| [M - C₁₃H₁₁]⁺ | 234 |

| [C₁₃H₁₁]⁺ (Benzhydryl cation) | 167 |

| [C₇H₄NO₃]⁺ (3-Nitrobenzoyl) | 150 |

| [C₇H₄NO₂]⁺ (Loss of NO) | 122 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure

Determination of Crystal System and Space Group

Specific data regarding the crystal system and space group for this compound could not be found.

Elucidation of Piperazine Ring Conformation (e.g., Chair Conformation)

While piperazine rings in similar structures commonly adopt a chair conformation, specific conformational analysis for this compound based on X-ray crystallography is not available.

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing

A detailed analysis of intermolecular hydrogen bonding and other non-covalent interactions within the crystal packing of this compound cannot be provided due to the absence of crystallographic data.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. jksus.orgjddtonline.info These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be employed to optimize the molecular geometry to its lowest energy state before predicting various properties. jddtonline.info

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. sapub.org

For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the benzhydryl moiety and the piperazine (B1678402) ring, which can donate electron density. Conversely, the LUMO would likely be centered on the electron-deficient 3-nitrobenzoyl group, due to the strong electron-withdrawing effects of both the nitro (-NO₂) and carbonyl (C=O) groups. This distribution would dictate the molecule's reactivity in charge-transfer interactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzhydrylpiperazine Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.orgchemrxiv.org It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. These maps are invaluable for predicting how molecules interact, particularly through non-covalent interactions like hydrogen bonding and electrostatic attraction. uni-muenchen.de Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies positive potential (electron-poor, attractive to nucleophiles). researchgate.netwalisongo.ac.id

In an EPS map of this compound, distinct regions of charge would be visible. The oxygen atoms of the nitro and carbonyl groups would create intense red, electron-rich areas, highlighting their role as primary sites for hydrogen bond acceptance. The hydrogen atoms on the aromatic rings would correspond to blue, electron-poor regions. The piperazine nitrogen atoms' potential would be intermediate, influenced by their connections to both the electron-donating benzhydryl group and the electron-withdrawing benzoyl group.

Quantum chemical calculations can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. superfri.org By calculating vibrational frequencies and chemical shifts, these theoretical predictions serve as a powerful tool for confirming the molecular structure determined through synthesis. Comparing the computed spectra with experimental data helps validate the synthesized compound's identity and purity. For this compound, DFT calculations would predict characteristic IR stretching frequencies for the C=O (carbonyl) and N-O (nitro) bonds, as well as the ¹H and ¹³C NMR chemical shifts for each unique atom in the structure.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Studies on analogous 1-benzhydryl-piperazine derivatives have identified them as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6, which are important targets in cancer therapy. nih.govuea.ac.uk In these studies, the 1-benzhydrylpiperazine (B193184) scaffold acts as a "surface recognition group" or "cap," which interacts with the surface of the enzyme's active site. nih.govchemrxiv.org

For this compound, a docking simulation into the active site of an HDAC protein would likely show the bulky benzhydryl group situated at the rim of the catalytic tunnel, making hydrophobic interactions. The piperazine ring would function as a linker, positioning the 3-nitrobenzoyl group to interact with amino acid residues within the active site, potentially through hydrogen bonding or π-π stacking interactions. The specific binding energy and interactions would determine its potential as an inhibitor.

Table 2: Example of Molecular Docking Results for a Ligand with an HDAC Target (Note: This data is illustrative and not specific to this compound)

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity | -8.5 kcal/mol | HIS610, PHE620 | Hydrogen Bond, π-π Stacking |

| Docking Score | -9.2 | ASP700, GLY621 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of a ligand, the stability of a ligand-receptor complex, and the detailed interactions that hold them together. mdpi.com

Following a molecular docking study, an MD simulation of the this compound-HDAC complex would be performed to assess the stability of the predicted binding pose. researchgate.net The simulation would reveal how the ligand and protein adapt to each other, whether key hydrogen bonds are maintained over time, and the flexibility of different parts of the ligand. Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD), can confirm if the ligand remains stably bound in the active site.

In-silico Prediction of Chemical Reactivity and Stability

In-silico methods can predict a compound's reactivity and potential toxicity based on its chemical structure. The global reactivity descriptors derived from FMO analysis (Section 4.1.1), such as chemical hardness, softness, and electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are often developed for classes of compounds to predict properties like toxicity. For nitroaromatic compounds, QSAR models have been used to predict mutagenicity and other toxic effects. researchgate.netmdpi.comnih.govresearchgate.net The presence of the nitroaromatic moiety in this compound suggests that such predictive models could be applied to estimate its potential biological hazards, guiding further experimental safety assessments. The reactivity predicted by FMO and EPS analyses—highlighting the electrophilic nature of the nitrobenzoyl ring and the nucleophilic potential of other regions—can inform its metabolic fate and potential for off-target interactions.

Structure Activity Relationship Sar Studies of Benzhydrylpiperazine Derivatives

Influence of the Nitrobenzoyl Moiety on Biological Activity

The substituted benzoyl moiety is a significant determinant of the molecule's interaction with biological targets. The presence, position, and electronic nature of substituents on this ring can drastically alter the compound's activity.

The position of the nitro group on the benzoyl ring is a critical factor influencing the biological activity of the compound. The electron-withdrawing nature of the nitro group can modulate the molecule's interaction with receptors and enzymes. Studies on related nitro-aromatic compounds have demonstrated that positional changes can lead to significant variations in efficacy.

For instance, research on nitro-containing chalcones showed that the placement of the nitro group plays a vital role in their anti-inflammatory and vasorelaxant activities. mdpi.com In one study, a chalcone (B49325) with a nitro group at the ortho position of the A-ring resulted in hydrogen bonding with Arg120 of the COX-2 enzyme. mdpi.com Similarly, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were found to be significantly more potent as antitubercular agents than their corresponding 2-nitro or 4-nitro analogues. nih.govacs.org This suggests that both the number and position of nitro groups can enhance bioactivity, possibly by increasing oxidative stress within the target pathogen. researchgate.net

While direct comparative data for the 2-, 3-, and 4-nitrobenzoyl isomers of 1-benzhydrylpiperazine (B193184) is limited in the reviewed literature, the principle that positional isomerism dictates biological outcome is well-established. mdpi.com The meta-position (position 3) in 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine influences the electronic distribution and steric conformation of the benzoyl ring, which in turn affects its binding affinity to specific biological targets.

The biological activity of benzhydrylpiperazine derivatives is significantly influenced by the nature of the substituent on the benzoyl ring. Replacing the 3-nitro group with other functional groups, such as halogens or alkyl groups, can lead to substantial changes in potency and efficacy.

In a study evaluating the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines, different substituents on the benzoyl ring yielded a range of activities. nih.gov For example, analogues with chloro, methyl, and methoxy (B1213986) groups were synthesized and tested alongside the nitro-substituted compound. nih.gov Another study on berberine (B55584) derivatives containing a piperazine (B1678402) ring found that the anticancer activity was influenced by the substituent on the linked benzene (B151609) ring, with the order of activity generally being alkyl > chloro > fluoro > nitro. nih.gov This indicates that while the electron-withdrawing nitro group can confer activity, in some contexts, other groups may lead to more potent effects. nih.gov

The following table summarizes the comparative activities of various benzoyl substituents from related studies.

| Benzoyl Ring Substituent | Observed Biological Activity/Potency | Compound Class Studied | Reference |

|---|---|---|---|

| Nitro (NO₂) | Can confer significant cytotoxic and antimicrobial activity. nih.govnih.gov Potency is often lower than alkyl or certain halogenated analogues in some anticancer assays. nih.gov | Benzhydrylpiperazines, Berberine-piperazines | nih.govnih.govnih.gov |

| Chloro (Cl) | Often demonstrates significant cytotoxic activity. nih.gov Electron-withdrawing properties enhance activity in many cases. nih.gov | Benzhydrylpiperazines, Berberine-piperazines | nih.govnih.gov |

| Fluoro (F) | Generally provides good biological activity due to its small size and high electronegativity. nih.gov | Berberine-piperazines | nih.gov |

| Alkyl (e.g., Methyl) | Can provide high potency, sometimes exceeding that of nitro or halogenated analogues in specific anticancer assays. nih.gov | Berberine-piperazines | nih.gov |

| Methoxy (OCH₃) | Electron-donating group that can modulate activity; its effect is target-dependent. nih.gov | Benzhydrylpiperazines | nih.gov |

Role of the Benzhydryl Group in Pharmacological Interactions

Modification of the two phenyl rings of the benzhydryl group, for example through halogenation, is a common strategy to modulate the pharmacological profile of benzhydrylpiperazine derivatives. Introducing substituents like chlorine or fluorine can alter the compound's lipophilicity, electronic properties, and metabolic stability.

In a study on novel benzhydrylpiperazine hybrids, replacing the hydrogens on the benzhydryl rings with fluorine atoms was investigated. nih.govacs.org While introducing fluorine can often lead to an increase in biological activity, in this particular study of antitubercular agents, no significant improvement was observed for the fluorine-containing hybrids compared to the unsubstituted parent compound. nih.govacs.org

Conversely, another study focused on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for anticancer applications. nih.gov The presence of a chlorine atom on one of the benzhydryl rings was a core feature of the entire series, and these compounds showed significant cell growth inhibitory activity across numerous cancer cell lines, including those from liver, breast, and colon cancers. nih.gov This suggests that halogenation of the benzhydryl moiety can be a favorable modification for certain biological targets, such as those involved in cancer cell proliferation.

The following table illustrates the impact of such substitutions.

| Substitution on Benzhydryl Group | Effect on Biological Activity | Compound Series/Target | Reference |

|---|---|---|---|

| Unsubstituted (Hydrogen) | Serves as a baseline; provides essential lipophilicity and steric bulk for receptor binding. researchgate.net | Antitubercular agents | researchgate.net |

| Di-fluoro (e.g., bis(4-fluorophenyl)methyl) | Did not significantly improve activity in a series of antitubercular hybrids. nih.govacs.org | Antitubercular agents | nih.govacs.org |

| Mono-chloro (e.g., 4-chlorobenzhydryl) | Associated with significant cytotoxic activity in a series of anticancer compounds. nih.gov | Anticancer agents | nih.gov |

Significance of the Piperazine Scaffold and its Conformational Dynamics

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds. ijpsr.comresearchgate.net This heterocyclic moiety is not merely a linker between the benzhydryl and nitrobenzoyl groups; it is a critical pharmacophoric element. nih.govresearchgate.net Its two nitrogen atoms can act as hydrogen bond acceptors and give the molecule basic properties, which can be crucial for solubility and interaction with acidic residues in receptor binding sites. researchgate.net The disubstituted nature of the piperazine ring in this class of compounds plays an important role in determining selectivity and potency against various biological targets. nih.gov

The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, is vital for its biological function. nih.gov This dynamic nature allows the molecule to adapt its shape to fit optimally into a receptor's binding site. The preferred conformation can orient the bulky benzhydryl and substituted benzoyl groups in specific vectors, which is essential for precise molecular recognition and subsequent biological response. nih.gov Molecular modeling studies on other piperazine derivatives have confirmed that conformational adaptability is a more important factor in drug design than has often been assumed. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to a drug's interaction with its biological target, as receptors and enzymes are themselves chiral. nih.gov Although this compound itself is achiral, the introduction of substituents on the piperazine ring or on the alpha-carbon of the benzhydryl group could create stereogenic centers.

For related classes of piperazine derivatives, studies have shown that stereoisomers (enantiomers or diastereomers) can exhibit vastly different binding affinities and biological effects. nih.gov For example, in a study of hydantoin-piperazine derivatives targeting the 5-HT₇ receptor, the affinity was found to be strongly dependent on the absolute configuration of the stereogenic centers. nih.gov This enantioselectivity arises because only one stereoisomer can achieve the optimal three-point interaction with the chiral binding site of the receptor. The spatial orientation of key functional groups, dictated by the molecule's stereochemistry, is paramount for effective ligand-receptor recognition and the initiation of a biological signal. nih.gov Therefore, even subtle changes in the 3D structure can lead to a complete loss of activity or even a switch from an agonist to an antagonist profile.

Substituent Effects on Piperazine Ring Conformation and Flexibility

The conformation and flexibility of the piperazine ring within benzhydrylpiperazine derivatives are pivotal to their interaction with biological targets. The substitution pattern on this heterocyclic core dictates its three-dimensional arrangement, which in turn significantly influences binding affinity and selectivity.

Research into various N-heterocyclic substituted piperazine analogues has demonstrated that the piperazine ring can accommodate a wide range of substituents, including various indole (B1671886) rings. nih.gov The nature of the linker connecting the substituent to the piperazine nitrogen is also a critical determinant of biological activity. For instance, studies on dopamine (B1211576) D3 receptor ligands have shown that compounds with an amide linker can exhibit different binding affinities compared to those with a more flexible methylene (B1212753) linker. nih.gov In one series, a 5-substituted indole derivative with a methylene linker showed half the affinity for D2 and D3 receptors compared to its amide-linked counterpart. nih.gov This suggests that the rigidity and electronic properties of the linker directly impact the conformational presentation of the pharmacophore.

The steric bulk of the substituents is another governing factor. The benzhydryl group itself provides significant steric bulk. smolecule.com Further substitution on the second nitrogen of the piperazine ring with bulky groups can improve activity, as seen in antimycobacterial agents where a diphenylmethyl group was found to be highly effective. mdpi.com This indicates that for certain targets, a larger, more lipophilic substituent is preferred, likely to engage in favorable hydrophobic interactions within the binding pocket. mdpi.comnih.gov

| Factor | Influence on Piperazine Ring | Consequence for Biological Activity |

| Linker Type (e.g., Amide vs. Methylene) | Alters rigidity and the spatial orientation of the N-substituent. nih.gov | Modulates binding affinity and selectivity for receptors like dopamine D3. nih.gov |

| Substituent Electronics | Affects the basicity (pKa) of the piperazine nitrogens, thus altering the protonation state at physiological pH. nih.gov | Changes charge distribution and the potential for ionic interactions, impacting receptor binding. nih.gov |

| Steric Bulk | Dictates the overall size and shape of the molecule and can restrict conformational flexibility. mdpi.com | Can enhance hydrophobic interactions and improve potency, depending on the target binding site. mdpi.comnih.gov |

Development of SAR Models for Predictive Compound Design

The systematic exploration of substituent effects has enabled the development of sophisticated Structure-Activity Relationship (SAR) models. These computational models are instrumental in predicting the biological activity of novel compounds, thereby streamlining the drug design process.

A prominent approach in this area is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied to series of benzhydrylpiperazine analogues. nih.gov These methods generate predictive models by correlating the biological activity of a set of compounds with their 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields.

For example, a 3D-QSAR study on 46 benzhydrylpiperazine analogues acting as δ opioid receptor agonists yielded robust CoMFA and CoMSIA models. nih.gov The models demonstrated strong statistical significance and predictive power, as indicated by their validation scores. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Benzhydrylpiperazine Analogues nih.gov

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | R²pred (Predictive capability for test set) |

|---|---|---|---|

| CoMFA | 0.508 | 0.964 | 0.720 |

| CoMSIA | 0.530 | 0.927 | 0.814 |

These models provide contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. The findings from such studies often highlight that hydrogen bonding and hydrophobic interactions are major drivers of ligand-receptor binding. nih.gov

In addition to ligand-based 3D-QSAR, structure-based methods like molecular modeling and docking are employed. nih.govnih.gov These approaches use the known 3D structure of the biological target (or a homology model) to simulate how a ligand binds. nih.gov By studying the influence of different linkers and substituents on the binding pose and interaction energy, researchers can rationally design new inhibitors with improved potency. nih.gov This integrated approach, combining ligand-based and structure-based design, has proven highly effective in guiding the synthesis of new benzhydrylpiperazine derivatives with desired pharmacological profiles. nih.gov

In Vitro Biological Evaluation: Mechanistic Insights at the Cellular and Molecular Level

Assays for Specific Molecular Targets in Cellular or Biochemical Systems

The interaction of 1-benzhydryl-4-(3-nitrobenzoyl)piperazine with specific molecular targets provides a foundational understanding of its pharmacological profile. While direct studies on this specific compound are limited in some areas, research on structurally related molecules offers valuable insights.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The piperazine (B1678402) nucleus is a common scaffold in the design of acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. Studies on various piperazine derivatives have demonstrated their potential to inhibit this enzyme. For instance, certain 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been identified as potential acetylcholinesterase inhibitors. nih.gov The inhibitory effect is often influenced by the nature and position of substituents on the aromatic rings. Specifically, electron-withdrawing groups like the nitro group (NO2) have been shown to be effective, particularly when placed at the ortho or para positions of a phenyl ring. nih.gov While direct experimental data on the acetylcholinesterase inhibitory activity of this compound is not available in the reviewed literature, the presence of the benzhydryl and nitrobenzoyl moieties suggests that it could be a candidate for such activity.

Receptor Binding Profiling (e.g., 5-HT Receptors, Sigma-1 Receptor, Opioid Receptors)

Piperazine derivatives are well-known for their interactions with various receptors in the central nervous system.

5-HT Receptors: The electron-withdrawing nature of a nitro group on a benzoyl moiety can influence the binding affinity of piperazine derivatives to serotonin (B10506) receptors. It is suggested that nitro-substituted piperazines may exhibit a higher binding affinity for 5-HT1A receptors compared to their non-nitrated counterparts, possibly due to enhanced dipole interactions.

Sigma-1 Receptor: The sigma-1 receptor is a chaperone protein implicated in various cellular functions and is a target for numerous synthetic compounds. Piperazine and piperidine (B6355638) moieties are common structural features in ligands with high affinity for sigma-1 receptors. nih.gov While specific binding data for this compound is not available, the general structural class is known to interact with this receptor.

Opioid Receptors: The piperazine scaffold is also present in some opioid receptor ligands. However, there is no direct evidence from the reviewed literature to suggest that this compound has a significant affinity for opioid receptors.

DNA Interaction Mechanisms (e.g., DNA Intercalation, Topoisomerase Inhibition)

The ability of a compound to interact with DNA is a key mechanism for many anticancer drugs.

DNA Intercalation: Some heterocyclic compounds can insert themselves between the base pairs of DNA, a process known as intercalation, which can interfere with DNA replication and transcription. nih.gov While some complex piperazine-containing macrocyclic compounds have been shown to bind to DNA, there is no direct evidence to suggest that this compound acts as a DNA intercalator. researchgate.net

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer therapy. mdpi.com Phenylpiperazine derivatives have been investigated as potential topoisomerase II inhibitors. mdpi.com The general class of benzhydrylpiperazine derivatives has been explored for various biological activities, but specific topoisomerase inhibition data for this compound is not detailed in the available literature.

Cellular Pathway and Phenotypic Modulation Studies

The effects of this compound on cellular processes such as proliferation, viability, and apoptosis are crucial indicators of its potential as a therapeutic agent.

Investigation of Cell Proliferation and Viability in Cultured Cell Lines

A key study synthesized and evaluated a series of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives for their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay. bilkent.edu.trnih.govresearchgate.net In this study, this compound was included as compound 5f . The results demonstrated that the benzamide (B126) derivatives, including compound 5f , exhibited significant cytotoxic activity. bilkent.edu.trnih.gov

The 50% growth inhibition (GI50) values for this compound (5f ) are presented in the table below. bilkent.edu.trnih.gov

| Compound | Cell Line | GI50 (µM) |

| This compound (5f) | HUH-7 (Hepatocellular Carcinoma) | >10 |

| MCF-7 (Breast Adenocarcinoma) | 3.99 | |

| HCT-116 (Colorectal Carcinoma) | 4.38 |

These findings indicate that this compound possesses notable anti-proliferative effects, particularly against breast and colorectal cancer cell lines. bilkent.edu.trnih.gov Other studies on related benzhydrylpiperazine derivatives have also reported cytotoxic activities against various cancer cell lines. nih.gov

Molecular Mechanisms of Action in Cellular Models (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a primary mechanism of action for many chemotherapeutic agents. The presence of a nitroaromatic group in this compound suggests a potential role in inducing apoptosis. Nitroaromatic compounds have been shown to trigger cell death in cancer cells through various mechanisms. nih.govsmolecule.com

One proposed mechanism involves the generation of reactive oxygen species (ROS). smolecule.com Increased intracellular ROS can lead to mitochondrial membrane potential disruption, which is a key event in the intrinsic pathway of apoptosis. nih.gov This can subsequently lead to the activation of caspases, such as caspase-3 and caspase-9, which are executioner enzymes of apoptosis, resulting in DNA condensation and fragmentation. nih.gov Studies on other nitroaromatic compounds have demonstrated their ability to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis. nih.gov While a direct mechanistic study on this compound is not available, the established pro-apoptotic effects of nitroaromatic compounds provide a strong indication of its likely mechanism of action in cancer cells.

In Vitro Studies Across Various Biological Cell Lines (e.g., Cancer Cell Lines, Antimicrobial Strains)

The biological activities of this compound and its analogues have been investigated across a diverse array of in vitro models. nih.govresearchgate.net These studies utilize established cell lines to determine the compound's efficacy and potential therapeutic applications. Research has predominantly focused on human cancer cell lines to assess anti-proliferative effects and various bacterial and fungal strains to evaluate antimicrobial properties. nih.govresearchgate.net

In the realm of oncology, derivatives of 1-benzhydrylpiperazine (B193184) have been tested against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), liver (HepG-2), cervix (HeLa), and colon (HCT-116, HT-29). nih.govmdpi.comnih.gov These cellular models are instrumental in screening for cytotoxic and anti-proliferative activity, providing a foundational understanding of a compound's potential as an anti-cancer agent. researchgate.net

For antimicrobial evaluation, the compound and its related structures are tested against standard strains of both Gram-positive and Gram-negative bacteria. researchgate.net Commonly used strains include Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netijcmas.com Similarly, antifungal activity is assessed against pathogenic fungal species. nih.govnih.gov These in vitro assays are crucial for determining the compound's spectrum of activity and its minimum inhibitory concentration (MIC), a key metric for antimicrobial efficacy. researchgate.net

Pharmacological Activities in Preclinical in vitro Models

Anti-proliferative Activity in Cancer Cell Lines

Derivatives of 1-benzhydrylpiperazine, particularly those with benzamide moieties like this compound, have demonstrated notable anti-proliferative effects in various human cancer cell lines. nih.govresearchgate.net The core structure is a recognized scaffold in the design of agents targeting cell proliferation. mdpi.comresearchgate.net Studies on this class of compounds show that substitutions on the benzoyl ring significantly influence cytotoxic activity. researchgate.netnih.gov

The presence of a nitro group on the phenyl ring, as in the case of this compound, is often associated with enhanced biological activity. researchgate.net Research on a series of 1-benzhydrylpiperazine benzamides revealed significant growth inhibitory effects against multiple cancer cell lines. nih.gov For instance, compounds from this series have shown efficacy against breast carcinoma (MCF-7), hepatocellular carcinoma (HepG-2), cervix carcinoma (HeLa), and colon carcinoma (HT-29) cell lines in MTT colorimetric assays. nih.gov While specific IC₅₀ values for the 3-nitrobenzoyl derivative are part of broader series evaluations, the data for analogous compounds underscore the anti-proliferative potential of this chemical family.

| Compound Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 1-Benzhydrylpiperazine Benzamides | MCF-7 (Breast) | Growth Inhibition | nih.gov |

| 1-Benzhydrylpiperazine Benzamides | HepG-2 (Liver) | Growth Inhibition | nih.gov |

| 1-Benzhydrylpiperazine Benzamides | HeLa (Cervix) | Growth Inhibition | nih.gov |

| 1-Benzhydrylpiperazine Benzamides | HT-29 (Colon) | Growth Inhibition | nih.gov |

| 1-Benzhydryl-Piperazine HDAC Inhibitors | MDA-MB-231 (Breast) | Cytotoxic, Anti-migratory | mdpi.comchemrxiv.org |

Antimicrobial and Antifungal Efficacy

In vitro studies have confirmed the antimicrobial potential of this compound. A study evaluating a series of novel substituted 1-benzhydryl-piperazine benzamides identified this specific compound (referred to as 9c in the research) as having noteworthy activity against several bacterial strains. researchgate.net Its efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) in μg/mL.

The compound demonstrated particularly strong activity against the Gram-negative bacteria Pseudomonas aeruginosa, Proteus vulgaris, and Salmonella typhi. researchgate.net The presence of the nitro group at the meta-position of the phenyl ring was shown to be a key contributor to this enhanced antibacterial effect. researchgate.net

| Gram-Positive Bacteria | Gram-Negative Bacteria | ||

|---|---|---|---|

| Strain | MIC (μg/mL) | Strain | MIC (μg/mL) |

| Bacillus cereus | 84 | Pseudomonas aeruginosa | 45 |

| Bacillus subtilis | 80 | Escherichia coli | 60 |

| Staphylococcus aureus | 85 | Proteus vulgaris | 53 |

| Staphylococcus epidermidis | 90 | Salmonella typhi | 28 |

Data sourced from a study on 1-benzhydryl-piperazine benzamides. researchgate.net

While specific antifungal data for this compound is not extensively detailed, related structures containing piperazine and benzoxazine (B1645224) moieties have been evaluated for their efficacy against various pathogenic fungi, including Candida species and Cryptococcus neoformans. nih.govnih.gov Structure-activity relationship studies suggest that lipophilicity and the electronic properties of substituents on the aromatic rings are critical determinants of antifungal activity. nih.gov

Neuropharmacological Effects in Cellular Systems

The piperazine scaffold is a well-established pharmacophore in neuropharmacology, known for its interaction with various central nervous system receptors. While direct in vitro neuropharmacological studies on this compound are limited, research on analogous piperazine derivatives provides insights into potential mechanisms of action.

Studies on novel piperazine compounds have demonstrated interactions with key neurotransmitter systems. For instance, certain piperazine derivatives have been shown to modulate serotonergic and GABAergic pathways in cellular and preclinical models. nih.gov The anxiolytic-like activity of one such derivative was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Its antidepressant-like activity was also linked to the serotonergic system. nih.gov These findings suggest that compounds featuring the 1-benzhydrylpiperazine core could possess neuropharmacological properties by acting on these critical CNS targets, although further specific investigation is required to confirm such effects for the 3-nitrobenzoyl derivative.

Future Research Directions and Translational Potential

Design and Synthesis of Novel Benzhydrylpiperazine Analogues with Improved Biological Selectivity

A primary avenue for future research is the rational design and synthesis of new analogues to enhance biological selectivity and potency. The 1-benzhydrylpiperazine (B193184) framework is amenable to extensive modification, allowing for the fine-tuning of its pharmacological profile. Structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts.

Key synthetic strategies include:

Modification of the Benzhydryl Moiety: Introducing substituents onto the phenyl rings can significantly alter the compound's lipophilicity and steric profile. For example, studies on related compounds have shown that introducing a chlorine atom at the 4-position of a benzhydryl ring can lead to more cytotoxic compounds in cancer cell lines. tandfonline.com Conversely, replacing hydrogen with fluorine on the benzhydryl group did not yield a significant improvement in antitubercular activity in one series of hybrids, demonstrating that the effects of substitution are context-dependent. acs.orgnih.gov

Alteration of the Acyl Group: The 3-nitrobenzoyl portion of the molecule is a critical determinant of activity. Research on related nitrobenzenesulfonamide hybrids has indicated that the position and number of nitro groups are important; 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were found to be more potent against M. tuberculosis than their corresponding 2-nitro or 4-nitro counterparts. nih.gov Synthesizing analogues with alternative electron-withdrawing or electron-donating groups can modulate target affinity and selectivity.

Linker Modification: In hybrid molecules where the benzhydrylpiperazine is linked to another pharmacophore, the nature and length of the linker can be optimized. nih.gov

Scaffold Hybridization: A powerful strategy involves creating hybrid molecules by combining the benzhydrylpiperazine scaffold with other known pharmacophores to achieve dual or synergistic modes of action. acs.orgnih.gov This approach has been used to develop novel anti-tuberculosis agents and dual COX-2/5-LOX inhibitors. acs.orgnih.gov

The goal of these synthetic programs is to develop compounds that exhibit high affinity for a specific biological target while minimizing interactions with off-target proteins, thereby improving the therapeutic window.

| Modification Strategy | Example from Related Analogues | Observed Impact on Biological Activity | Reference |

| Benzhydryl Ring Substitution | Introduction of a 4-chloro substituent | Increased cytotoxicity against cancer cell lines | tandfonline.com |

| Benzhydryl Ring Substitution | Replacement of hydrogen with fluorine | No significant improvement in antitubercular activity | acs.orgnih.gov |

| Acyl/Sulfonyl Group Substitution | 2,4-dinitrobenzenesulfonamide vs. 2- or 4-nitro | 2,4-dinitro derivatives showed higher potency against M. tuberculosis | nih.gov |

| Moiety Replacement | Thioamide vs. Carboxamide | Thioamide derivatives exhibited higher growth inhibition in cancer cells | tandfonline.com |

Exploration of New Biological Targets and Novel Mechanisms of Action

The benzhydrylpiperazine scaffold has been associated with a wide array of biological activities, suggesting it can interact with multiple targets. nih.govtandfonline.com While activities such as antihistaminic, calcium channel blocking, and anticancer effects are known, a comprehensive exploration of all potential targets for 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine is still needed. nih.govtandfonline.com

Future research should focus on:

Unbiased Target Identification: Employing techniques like chemoproteomics and phenotypic screening can help identify novel protein targets and cellular pathways modulated by these compounds, potentially revealing unexpected therapeutic opportunities.

Mechanism of Action Studies: For identified targets, detailed mechanistic studies are required to understand how the compound modulates their function. For instance, benzhydrylpiperazine-based inhibitors of histone deacetylase 6 (HDAC6) have been developed, and understanding their precise binding mode and downstream effects is key to optimizing them as anti-metastatic agents. nih.govmdpi.com

Exploring Diverse Therapeutic Areas: The known targets of this scaffold are implicated in a wide range of diseases. Systematic screening against panels of receptors, enzymes, and ion channels could uncover new applications in areas like neurodegenerative diseases, metabolic disorders, or infectious diseases. nih.govnih.gov For example, different derivatives have been investigated as CB1 receptor inverse agonists for obesity and as agents targeting peptides relevant to Alzheimer's disease. nih.govnih.gov

| Compound Class | Identified Biological Target/Activity | Potential Therapeutic Area | Reference |

| Benzhydrylpiperazines | Histamine Receptors, Calcium Channels | Allergy, Hypertension | nih.gov |

| Benzhydrylpiperazine Hybrids | Mycobacterium tuberculosis | Infectious Disease (Tuberculosis) | acs.orgnih.gov |

| Benzhydrylpiperazine Derivatives | Cannabinoid Receptor 1 (CB1) | Obesity / Metabolic Disorders | nih.gov |

| Benzhydrylpiperazine Derivatives | Histone Deacetylase 6 (HDAC6) | Oncology (Metastasis) | nih.govmdpi.com |

| Benzhydrylpiperazine Derivatives | Sigma-1 Receptor (S1R) | Neurology / Pain | nih.govnih.gov |

| Piperazine-based compounds | Amyloid β and Tau Peptides | Neurodegenerative Disease (Alzheimer's) | nih.gov |

Application of Advanced Computational Approaches for Rational Drug Discovery

Computational chemistry provides powerful tools to accelerate the drug discovery process for benzhydrylpiperazine analogues. These methods can rationalize experimental findings and guide the design of new compounds with improved properties, saving significant time and resources.

Key computational approaches include:

Molecular Docking: This technique can predict the preferred binding orientation of a ligand to its target protein. It has been used to decipher the binding mode of piperazine-based ligands to the Sigma-1 receptor, helping to identify crucial interactions with amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions predicted by docking. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models have been developed for Sigma-1 receptor ligands based on the characteristics of potent and selective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of potency for untested analogues.

By integrating these computational methods, researchers can prioritize the synthesis of the most promising candidates, streamlining the path from hit identification to lead optimization. rsc.org

Development of Targeted Delivery Strategies for Enhanced Cellular Uptake

The therapeutic effectiveness of a potent compound can be limited by its inability to reach the target site in sufficient concentration. Developing targeted delivery systems can overcome this challenge by enhancing cellular uptake in diseased tissues while minimizing exposure to healthy ones.

Future research in this area could involve:

Nanocarrier Encapsulation: Encapsulating benzhydrylpiperazine derivatives in nanocarriers such as liposomes or polymeric nanoparticles can improve their solubility, stability, and pharmacokinetic profile.

Targeted Conjugation: A more sophisticated approach involves conjugating the drug to a targeting moiety that specifically recognizes receptors overexpressed on cancer cells or other diseased cells. For example, piperazine-based compounds have been successfully conjugated to humanized ferritin, a protein that can deliver its cargo into cancer cells via the overexpressed transferrin receptor 1 (TfR1). acs.org This strategy was shown to improve the delivery of siRNA into cancer cells, demonstrating the potential of such systems for small molecules as well. acs.org

These advanced delivery strategies hold the potential to significantly enhance the therapeutic index of potent benzhydrylpiperazine analogues, making them more effective and safer.

Further Preclinical in vivo Studies in Animal Models for Efficacy and Pharmacodynamics

While in vitro assays are essential for initial screening, preclinical studies in animal models are a critical and necessary step to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate in a complex living system. youtube.com

Future preclinical development of promising benzhydrylpiperazine analogues should include:

Efficacy Studies: The compound must be tested in relevant animal models of disease to confirm that it produces the desired therapeutic effect. For instance, a novel benzhydrylpiperazine-based CB1 receptor inverse agonist was shown to effectively reduce body weight in a rat model of diet-induced obesity. nih.gov Similarly, an analogue targeting tau aggregation showed increased survival in a Drosophila model of tauopathy. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, while PD studies will correlate the drug concentration with its biological effect. These studies are essential for establishing a potential dosing regimen.

Toxicology Studies: Comprehensive toxicology studies in animals are required to identify any potential adverse effects and to establish a safety profile before a compound can be considered for human clinical trials. researchgate.net

Successful outcomes in these rigorous preclinical evaluations are a prerequisite for advancing a compound like this compound or its optimized analogues toward clinical investigation. youtube.com

常见问题

Q. How can researchers confirm the structural integrity of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine post-synthesis?

To validate the compound’s structure, employ a combination of elemental analysis (to confirm stoichiometry) and spectroscopic techniques :

Q. What experimental models are suitable for assessing the compound’s toxicity profile?

- In vitro cytotoxicity assays (e.g., MTT assay on mammalian cell lines) quantify cell viability.

- In vivo rodent models (e.g., acute toxicity studies via intraperitoneal administration) evaluate systemic toxicity. Modified piperazine derivatives with beta-cyclodextrin show reduced toxicity, suggesting its use as a co-formulant to mitigate adverse effects .

Q. What analytical methods differentiate this compound from structural analogs?

- Raman microspectroscopy (20 mW laser power, 128–256 scans) discriminates isomers via unique vibrational bands .

- Principal Component Analysis (PCA) of spectral data resolves structural similarities among trifluoromethyl, chlorophenyl, or benzyl-substituted piperazines .

Advanced Research Questions

Q. How can researchers resolve contradictions between low toxicity and reduced biological activity in modified derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., benzhydryl vs. benzyl groups) to isolate structural drivers of toxicity and activity. Beta-cyclodextrin inclusion complexes reduce toxicity but may sterically hinder receptor binding .

- Computational docking : Compare binding affinities of modified vs. unmodified derivatives to targets (e.g., serotonin receptors) to identify steric or electronic barriers .

Q. What methodologies evaluate the compound’s antiplatelet or enzyme-inhibitory potential?

- Platelet aggregation assays : Measure inhibition of ADP- or collagen-induced aggregation in human platelet-rich plasma .

- Enzyme kinetics : For monoacylglycerol lipase (MAGL) inhibition, use fluorometric assays with 4-nitrophenyl acetate substrate and compare IC50 values to known inhibitors (e.g., SAR629). X-ray crystallography of MAGL-inhibitor complexes reveals piperazine interactions with catalytic serine residues .

Q. How does the nitro group influence reactivity in downstream modifications?

- Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, enabling conjugation with fluorophores or bioorthogonal handles. Monitor reaction progress via TLC (Rf shift) .

- Nucleophilic aromatic substitution : React with thiols or amines under basic conditions (K2CO3/DMF) to replace nitro with sulfhydryl or amino groups. Characterize products via HRMS and <sup>19</sup>F NMR (if trifluoromethyl analogs are synthesized) .

Q. What strategies optimize piperazine-based PROTACs using this compound?

- Protonation state analysis : Use Sirius T3 platform for experimental pKa determination or MoKa software for in silico predictions. Piperazine’s basicity (pKa ~9.8) affects solubility and membrane permeability .

- Linker design : Incorporate this compound as a rigid spacer in PROTACs to enhance binding to E3 ligases. Validate ternary complex formation via surface plasmon resonance (SPR) or cryo-EM .

Notes for Methodological Rigor

- Contradictory data : Reconcile reduced bioactivity in beta-cyclodextrin complexes by conducting molecular dynamics simulations to assess steric effects .

- Stereoselective synthesis : Use iridium-catalyzed amination (50°C, DMF) for enantioselective preparation. Validate ee via SFC (>90% enantiomeric excess) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。